N-[3-(1,3-oxazol-5-yl)phenyl]-1-(oxolan-3-yl)piperidin-4-amine
Description
N-[3-(1,3-oxazol-5-yl)phenyl]-1-(oxolan-3-yl)piperidin-4-amine is a complex organic compound featuring a piperidine ring substituted with an oxolane and an oxazole ring
Properties
IUPAC Name |
N-[3-(1,3-oxazol-5-yl)phenyl]-1-(oxolan-3-yl)piperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-2-14(18-11-19-13-23-18)10-16(3-1)20-15-4-7-21(8-5-15)17-6-9-22-12-17/h1-3,10-11,13,15,17,20H,4-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMBIFBYUHAFPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=CC=CC(=C2)C3=CN=CO3)C4CCOC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-oxazol-5-yl)phenyl]-1-(oxolan-3-yl)piperidin-4-amine typically involves multi-step organic synthesis techniques. One common route starts with the preparation of the oxazole ring, which can be synthesized via the cyclization of appropriate precursors such as amino alcohols and carboxylic acids under dehydrating conditions. The phenyl group is then introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods like Suzuki or Heck reactions.
The piperidine ring is synthesized separately, often starting from commercially available piperidine derivatives. The oxolane ring is introduced through nucleophilic substitution reactions, where a suitable leaving group on the piperidine ring is replaced by an oxolane moiety. Finally, the two main fragments are coupled together using amide bond formation techniques, typically employing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-oxazol-5-yl)phenyl]-1-(oxolan-3-yl)piperidin-4-amine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized at the piperidine ring or the oxolane ring, potentially forming N-oxides or lactones, respectively.
Reduction: Reduction reactions can target the oxazole ring, converting it to a more saturated heterocycle.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under conditions that promote electrophilic or nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring might yield a piperidine N-oxide, while substitution on the phenyl ring could introduce various functional groups, leading to a wide array of derivatives.
Scientific Research Applications
N-[3-(1,3-oxazol-5-yl)phenyl]-1-(oxolan-3-yl)piperidin-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound can be used in studies of enzyme inhibition, receptor binding, and other biochemical interactions due to its unique structure.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[3-(1,3-oxazol-5-yl)phenyl]-1-(oxolan-3-yl)piperidin-4-amine depends on its specific application. In medicinal chemistry, it might act by binding to specific receptors or enzymes, altering their activity. The oxazole and piperidine rings can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
Similar Compounds
N-[3-(1,3-oxazol-5-yl)phenyl]-piperidin-4-amine: Lacks the oxolane ring, which may affect its solubility and binding properties.
N-[3-(1,3-oxazol-5-yl)phenyl]-1-(oxolan-3-yl)piperidine: Similar structure but without the amine group, potentially altering its reactivity and biological activity.
N-[3-(1,3-oxazol-5-yl)phenyl]-1-(oxolan-3-yl)piperidin-4-ol: Contains a hydroxyl group instead of an amine, which can significantly change its chemical properties and interactions.
Uniqueness
N-[3-(1,3-oxazol-5-yl)phenyl]-1-(oxolan-3-yl)piperidin-4-amine is unique due to the combination of the oxazole, phenyl, oxolane, and piperidine rings in a single molecule. This unique structure allows for a wide range of chemical modifications and interactions, making it a versatile compound in various fields of research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
